molecular formula C13H8F5NO B577633 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine CAS No. 1261628-34-5

2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine

Cat. No. B577633
CAS RN: 1261628-34-5
M. Wt: 289.205
InChI Key: XNCTUIQIOIVXNS-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine, commonly known as DFTP, is a chemical compound with a molecular formula C13H8F5NO. It is a pyridine derivative and has been extensively studied for its potential applications in scientific research. In

Scientific Research Applications

DFTP has been studied for its potential applications in various scientific research fields, including medicinal chemistry, neuropharmacology, and cancer research. It has been shown to have selective binding affinity for certain receptors in the brain, such as the α7 nicotinic acetylcholine receptor and the N-methyl-D-aspartate (NMDA) receptor. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
DFTP has also been studied for its potential anticancer properties. It has been shown to inhibit the growth of certain cancer cells in vitro, and further studies are being conducted to investigate its potential as a cancer therapy.

Mechanism Of Action

The mechanism of action of DFTP is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. It has been shown to enhance the activity of the α7 nicotinic acetylcholine receptor, which is involved in learning and memory processes. It has also been shown to inhibit the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
DFTP has been shown to have both biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as acetylcholine and dopamine, in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DFTP in lab experiments is its selectivity for certain receptors in the brain. This makes it a useful tool for studying the function of these receptors and their role in various neurological disorders. However, one limitation of using DFTP is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on DFTP. One area of interest is the development of new drugs based on the structure of DFTP for the treatment of neurological disorders. Another area of interest is the investigation of its potential as a cancer therapy. Further studies are also needed to fully understand the mechanism of action of DFTP and its effects on the brain and other physiological systems.

Synthesis Methods

The synthesis of DFTP involves several steps, starting with the reaction between 2,5-difluoropyridine and 3-(trifluoromethyl)benzaldehyde in the presence of a base such as potassium carbonate. This reaction results in the formation of an intermediate compound, which is then reacted with difluoromethoxy chloride to produce DFTP. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

2-(difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO/c14-12(15)20-11-5-4-9(7-19-11)8-2-1-3-10(6-8)13(16,17)18/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCTUIQIOIVXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(C=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744605
Record name 2-(Difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyridine

CAS RN

1261628-34-5
Record name 2-(Difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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